molecular formula C10H6O2 B12912367 1,2-Di(furan-2-yl)ethyne CAS No. 65406-81-7

1,2-Di(furan-2-yl)ethyne

Cat. No.: B12912367
CAS No.: 65406-81-7
M. Wt: 158.15 g/mol
InChI Key: OFPFJILOMKCPAX-UHFFFAOYSA-N
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Description

1,2-Di(furan-2-yl)ethyne is an organic compound characterized by the presence of two furan rings attached to an ethyne (acetylene) moiety Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The ethyne group, consisting of a triple bond between two carbon atoms, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(furan-2-yl)ethyne can be synthesized through several methods. One common approach involves the coupling of furan derivatives with acetylene precursors. For instance, a palladium-catalyzed cross-coupling reaction between furan-2-boronic acid and 1,2-dibromoethyne can yield this compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(furan-2-yl)ethyne undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triple bond in the ethyne moiety can be reduced to a double bond or a single bond using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO₂)

Major Products Formed

    Oxidation: Furan-2,5-diones

    Reduction: 1,2-Di(furan-2-yl)

Properties

CAS No.

65406-81-7

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethynyl]furan

InChI

InChI=1S/C10H6O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H

InChI Key

OFPFJILOMKCPAX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C#CC2=CC=CO2

Origin of Product

United States

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